Neurotoxin III (Laticauda semifasciata reduced)
Overview
Description
Neurotoxin III, derived from the venom of the sea snake Laticauda semifasciata, is a potent neurotoxin known for its ability to inhibit ionotropic receptors of γ-aminobutyric acid (GABA). This compound belongs to the family of three-finger toxins, which are characterized by their unique structural motif consisting of three β-stranded loops extending from a central core. Neurotoxin III is particularly notable for its reversible and weak neurotoxic effects compared to other similar toxins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Neurotoxin III involves the isolation of the toxin from the venom of Laticauda semifasciata. The venom is typically collected and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the toxin. The primary structure of Neurotoxin III consists of 66 amino acid residues and five disulfide bridges .
Industrial Production Methods: Industrial production of Neurotoxin III is not common due to the complexity and ethical considerations involved in venom extraction from sea snakes. recombinant DNA technology can be employed to produce the toxin in bacterial or yeast expression systems. This involves cloning the gene encoding Neurotoxin III into an expression vector, transforming the host cells, and inducing protein expression. The recombinant protein is then purified using affinity chromatography .
Chemical Reactions Analysis
Types of Reactions: Neurotoxin III primarily undergoes reduction reactions, particularly the reduction of its disulfide bonds. This reduction can be achieved using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol .
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol
Major Products: The major product of the reduction reaction is the fully reduced form of Neurotoxin III, where all disulfide bonds are broken, resulting in a linear peptide chain .
Scientific Research Applications
Neurotoxin III has several scientific research applications, including:
Neuroscience Research: Used to study the function and inhibition of GABA receptors, providing insights into neuronal inhibition and synaptic transmission.
Drug Development: Potential use in the development of novel therapeutics targeting GABA receptors for conditions such as epilepsy, anxiety, and other neurological disorders.
Biochemical Studies: Employed in structural and functional studies of three-finger toxins and their interactions with biological targets.
Mechanism of Action
Neurotoxin III exerts its effects by binding to the GABA receptors, specifically the α1β3γ2 receptor subtype. This binding inhibits the GABA-induced currents, leading to a decrease in neuronal inhibition. The toxin interacts with the receptor in a manner similar to other three-finger toxins, involving the central loop II of the toxin accommodating under loop C of the receptor . This interaction blocks the receptor’s function, preventing the normal inhibitory action of GABA and resulting in neurotoxic effects .
Comparison with Similar Compounds
α-Bungarotoxin: Another three-finger toxin that inhibits nicotinic acetylcholine receptors.
α-Cobratoxin: Inhibits both nicotinic acetylcholine receptors and GABA receptors.
Neurotoxin I (Naja oxiana): Similar in structure and function, but with different receptor affinities
Uniqueness: Neurotoxin III is unique due to its reversible and weak neurotoxic effects compared to other long-chain α-neurotoxins. This makes it a valuable tool for studying the reversible inhibition of GABA receptors without causing permanent damage .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C305H468N86O100S10/c1-25-142(13)234(292(479)344-173(58-37-41-91-309)252(439)369-207(132-498)284(471)373-206(131-497)283(470)364-196(121-393)272(459)333-146(17)244(431)348-191(111-229(425)426)267(454)340-171(56-35-39-89-307)251(438)368-203(128-494)279(466)355-189(108-218(314)410)269(456)386-240(152(23)402)296(483)361-193(103-157-68-74-163(406)75-69-157)299(486)391-97-47-63-214(391)303(490)491)381-258(445)179(81-87-228(423)424)346-294(481)237(149(20)399)377-224(416)119-329-288(475)236(148(19)398)384-270(457)190(109-219(315)411)359-291(478)233(141(11)12)380-276(463)200(125-397)367-287(474)213-62-46-96-390(213)301(488)209(134-500)375-297(484)238(150(21)400)383-245(432)147(18)331-242(429)144(15)334-277(464)201(126-492)337-223(415)118-327-248(435)182(100-154-48-28-27-29-49-154)350-254(441)177(79-85-226(419)420)342-261(448)181(99-138(5)6)358-290(477)232(140(9)10)378-256(443)170(55-34-38-88-306)335-221(413)116-326-247(434)169(59-43-93-323-305(319)320)339-273(460)197(122-394)363-275(462)199(124-396)365-282(469)205(130-496)372-264(451)185(104-158-113-324-167-53-32-30-50-164(158)167)347-243(430)145(16)332-260(447)188(107-217(313)409)354-280(467)204(129-495)371-265(452)186(105-159-114-325-168-54-33-31-51-165(159)168)353-274(461)198(123-395)362-250(437)172(57-36-40-90-308)343-289(476)231(139(7)8)379-268(455)184(102-156-66-72-162(405)73-67-156)352-281(468)208(133-499)374-293(480)235(143(14)26-2)382-257(444)178(80-86-227(421)422)341-253(440)174(76-82-215(311)407)336-222(414)117-328-249(436)195(120-392)366-286(473)212-61-45-95-389(212)302(489)210(135-501)376-298(485)241(153(24)403)385-259(446)175(77-83-216(312)408)345-295(482)239(151(22)401)387-271(458)192(112-230(427)428)356-266(453)187(106-160-115-321-136-330-160)357-285(472)211-60-44-94-388(211)300(487)194(110-220(316)412)360-262(449)180(98-137(3)4)349-263(450)183(101-155-64-70-161(404)71-65-155)351-278(465)202(127-493)370-255(442)176(78-84-225(417)418)338-246(433)166(310)52-42-92-322-304(317)318/h27-33,48-51,53-54,64-75,113-115,136-153,166,169-214,231-241,324-325,392-406,492-501H,25-26,34-47,52,55-63,76-112,116-135,306-310H2,1-24H3,(H2,311,407)(H2,312,408)(H2,313,409)(H2,314,410)(H2,315,411)(H2,316,412)(H,321,330)(H,326,434)(H,327,435)(H,328,436)(H,329,475)(H,331,429)(H,332,447)(H,333,459)(H,334,464)(H,335,413)(H,336,414)(H,337,415)(H,338,433)(H,339,460)(H,340,454)(H,341,440)(H,342,448)(H,343,476)(H,344,479)(H,345,482)(H,346,481)(H,347,430)(H,348,431)(H,349,450)(H,350,441)(H,351,465)(H,352,468)(H,353,461)(H,354,467)(H,355,466)(H,356,453)(H,357,472)(H,358,477)(H,359,478)(H,360,449)(H,361,483)(H,362,437)(H,363,462)(H,364,470)(H,365,469)(H,366,473)(H,367,474)(H,368,438)(H,369,439)(H,370,442)(H,371,452)(H,372,451)(H,373,471)(H,374,480)(H,375,484)(H,376,485)(H,377,416)(H,378,443)(H,379,455)(H,380,463)(H,381,445)(H,382,444)(H,383,432)(H,384,457)(H,385,446)(H,386,456)(H,387,458)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,490,491)(H4,317,318,322)(H4,319,320,323)/t142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,166-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,231-,232-,233-,234-,235-,236-,237-,238-,239-,240-,241-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEQPJVURDZIGU-GFYSSRGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C305H468N86O100S10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7260 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75433-28-2 | |
Record name | Neurotoxin III (Laticauda semifasciata reduced) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075433282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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